molecular formula C20H27NO3 B058257 2,7-Dihydrohomoerysotrine CAS No. 51095-85-3

2,7-Dihydrohomoerysotrine

Cat. No.: B058257
CAS No.: 51095-85-3
M. Wt: 329.4 g/mol
InChI Key: VFNBFPRWBICVGZ-JXFKEZNVSA-N
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Description

2,7-Dihydrohomoerysotrine is a naturally occurring alkaloid that can be isolated from plants belonging to the Meliaceae family, specifically from the genus Dysoxylum . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dihydrohomoerysotrine typically involves the extraction from natural sources, such as the bark of Dysoxylum lenticellare . The extraction process often includes the use of organic solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be further purified using chromatographic techniques to achieve high purity levels.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future.

Chemical Reactions Analysis

Types of Reactions

2,7-Dihydrohomoerysotrine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,7-Dihydrohomoerysotrine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating ion channels and receptors in the cardiovascular system, leading to its cardiodepressant activities . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2,7-Dihydrohomoerysotrine can be compared with other similar alkaloids, such as:

    Erysotrine: (CAS#27740-43-8)

    Erythrartine: (CAS#51666-26-3)

    Erythristemine: (CAS#28619-41-2)

    Erysotramidine: (CAS#52358-58-4)

    Fortuneine: (CAS#87340-25-8)

    Wilsonine: (CAS#39024-12-9)

    3-Epiwilsonine: (CAS#39024-15-2)

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

IUPAC Name

(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,14-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6,11-12,16H,4-5,7-10,13H2,1-3H3/t16-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNBFPRWBICVGZ-JXFKEZNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC=C2CCN3C2(C1)C4=CC(=C(C=C4CCC3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=CC(=C(C=C4CCC3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304511
Record name 2,7-dihydrohomoerysotrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51095-85-3
Record name NSC166069
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-dihydrohomoerysotrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,7-dihydrohomoerysotrine relate to its activity? The paper mentions the impact of methoxy groups and carbon skeleton on the activity of other alkaloids.

A: Unfortunately, the study doesn't provide detailed structural information or specific comparisons for this compound regarding its structure-activity relationship. While the paper observes that increasing methoxy groups generally enhances alkaloid activity and disrupting the carbon skeleton reduces it [], it doesn't directly apply these observations to this compound. Further investigation is necessary to understand how the specific structural features of this compound contribute to its molluscicidal activity and whether these general trends hold true for this particular compound.

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